

Sotorasib (AMG-510) Off-Target Profile: A Comparative Guide

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Compound of Interest

Compound Name: AMG-51

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This guide provides a comprehensive comparison of the off-target profile of Sotorasib (**AMG-510**), a first-in-class covalent inhibitor of KRAS G12C, with other alternatives. The focus is on presenting experimental data regarding its selectivity, particularly concerning off-target cysteine modifications, and comparing its biochemical profile with the alternative KRAS G12C inhibitor, Adagrasib.

Executive Summary

Sotorasib is a highly selective covalent inhibitor of KRAS G12C. Its primary off-target effects are not mediated by interactions with the kinome but rather by the covalent modification of cysteine residues on a range of other proteins. This is a consequence of its reactive acrylamide warhead, which, while essential for its on-target activity, can also bind to other accessible cysteines in the proteome. Proteomic studies have identified over 300 potential off-target proteins. Notably, the modification of key cellular proteins such as KEAP1 and ALDOA has been functionally validated. Understanding this off-target profile is crucial for predicting potential toxicities and for the development of next-generation KRAS G12C inhibitors with improved selectivity.

Comparative Performance Data

Biochemical Selectivity of KRAS G12C Inhibitors

The following table summarizes the biochemical potency and selectivity of Sotorasib and Adagrasib against KRAS G12C and other RAS isoforms.

Compound	Target	IC50 (nM)	Selectivity vs. WT KRAS	Notes
Sotorasib (AMG-510)	KRAS G12C	~1-10	>1,000-fold	Potently inhibits NRAS G12C and HRAS G12C.
Adagrasib (MRTX849)	KRAS G12C	~10	Highly selective	Lower activity against other RAS isoforms compared to Sotorasib.

Off-Target Cysteine Reactivity

Direct quantification of binding affinity (e.g., IC50) for irreversible covalent inhibitors is less common. Instead, proteomic approaches are used to identify and quantify the extent of covalent modification of off-target proteins.

Inhibitor	Number of Identified Off-Target Cysteine Sites	Key Validated Off-Targets	Experimental System
Sotorasib (AMG-510)	>300	KEAP1 (Cys288), ALDOA (Cys339)	H358 Lung Cancer Cells
Adagrasib (MRTX849)	Data not publicly available in similar detail	KEAP1	Preclinical models

Key Off-Target Analysis: Sotorasib KEAP1: Modulator of Oxidative Stress Response

Sotorasib has been shown to covalently modify cysteine 288 (Cys288) of the Kelch-like ECH-associated protein 1 (KEAP1).[1] This modification impairs KEAP1's function as a negative regulator of the transcription factor NRF2.[1][2] Consequently, NRF2 accumulates in the nucleus and activates the expression of antioxidant response genes. This off-target activity is independent of the cell's KRAS G12C mutational status.[1] The clinical implications of this are complex, as both loss-of-function mutations in KEAP1 and activation of NRF2 are associated with cancer progression and therapy resistance.[1][3] However, NRF2 activation can also contribute to anti-cancer immunity, a positive clinical effect.[2]

ALDOA: A Key Glycolytic Enzyme

Sotorasib also covalently modifies cysteine 339 of Aldolase A (ALDOA), a critical enzyme in the glycolysis pathway. This modification has been shown to inhibit ALDOA's enzymatic activity. Given that many cancer cells rely on glycolysis for energy production (the Warburg effect), this off-target interaction could potentially contribute to the anti-tumor effects of Sotorasib, but further investigation is needed to understand its full impact.

Experimental Protocols

The identification of covalent off-targets for drugs like Sotorasib relies heavily on advanced mass spectrometry-based chemical proteomics techniques.

Protocol: Off-Target Profiling of Covalent Inhibitors using Mass Spectrometry

Objective: To identify and quantify the proteins and specific cysteine residues that are covalently modified by an inhibitor in a complex biological sample (e.g., cell lysate or tissue).

Materials:

- KRAS G12C mutant cell lines (e.g., H358)
- Covalent inhibitor (e.g., Sotorasib)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Dithiothreitol (DTT) and iodoacetamide (IAM) for disulfide bond reduction and alkylation

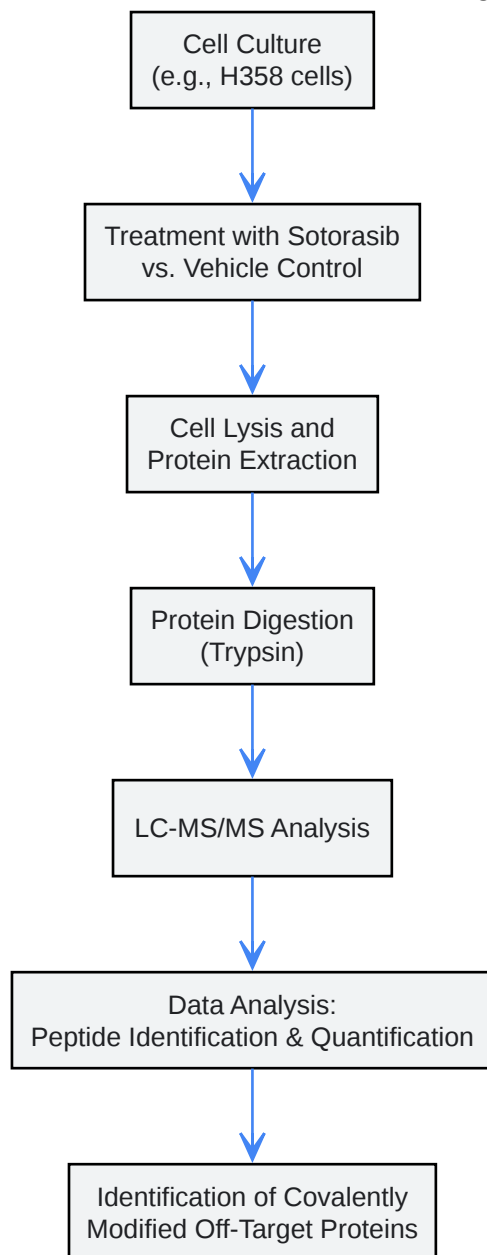
- Trypsin for protein digestion
- Liquid chromatography-mass spectrometry (LC-MS/MS) system
- Data analysis software for proteomic data (e.g., MaxQuant, Proteome Discoverer)

Procedure:

- **Cell Treatment:** Treat KRAS G12C mutant cells with the covalent inhibitor at a specific concentration and for a defined period. A vehicle-treated control is run in parallel.
- **Cell Lysis:** Harvest and lyse the cells to extract total protein.
- **Protein Digestion:** Reduce and alkylate the protein extracts, followed by digestion with trypsin to generate peptides.
- **LC-MS/MS Analysis:** Analyze the peptide mixtures using a high-resolution LC-MS/MS system. The system is set to acquire data in a data-dependent manner, where the most abundant peptides are selected for fragmentation and analysis.
- **Data Analysis:**
 - Search the raw MS data against a protein database to identify peptides and proteins.
 - Specifically search for peptides containing the covalent modification of interest (the mass of the inhibitor's warhead).
 - Quantify the abundance of the modified peptides relative to their unmodified counterparts across the treated and control samples.
 - Proteins with a significant increase in the modified peptide in the treated sample are considered potential off-targets.

Visualizations

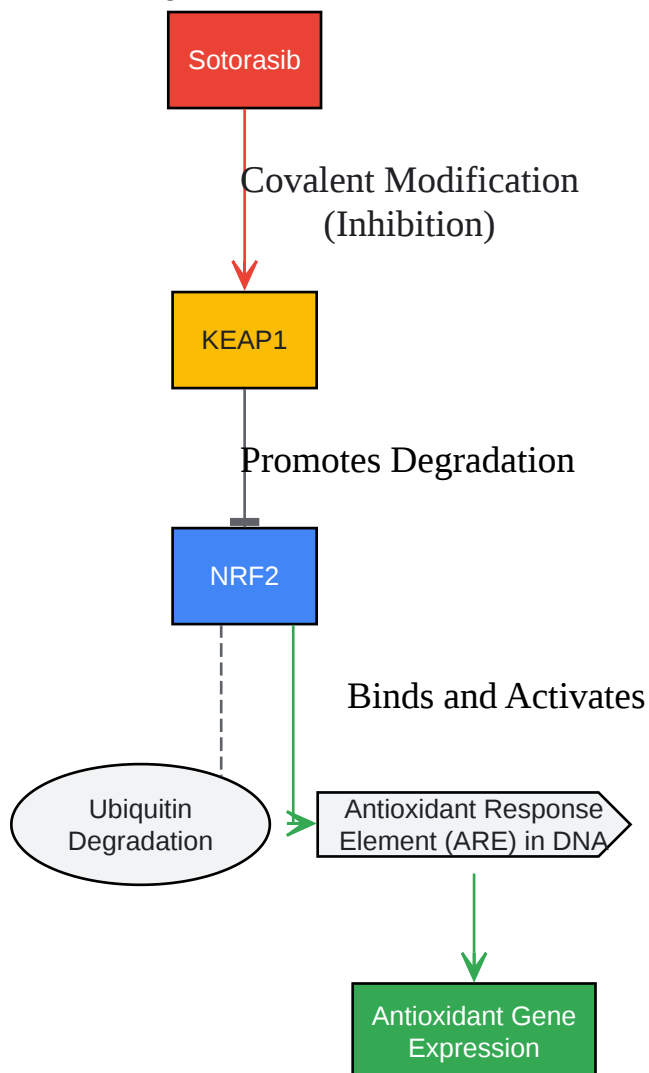
Experimental Workflow for Covalent Off-Target Profiling



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Caption: Workflow for identifying covalent off-targets.

Sotorasib Off-Target Effect on the KEAP1-NRF2 Pathway



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Caption: Sotorasib's modification of KEAP1.

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